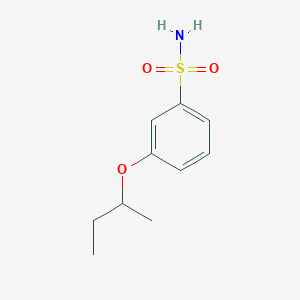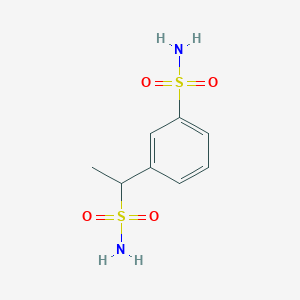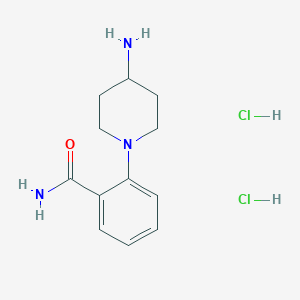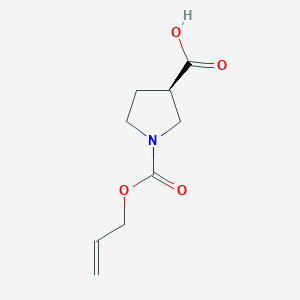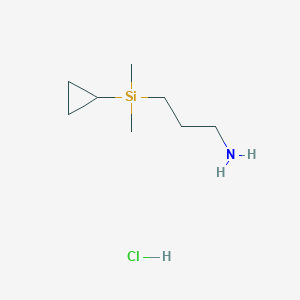
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is a chemical compound with the molecular formula C8H21ClNSi. It is a silane derivative that contains both an amino group and a cyclopropyl group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride typically involves the reaction of cyclopropylmethylchlorosilane with 3-aminopropylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopropylmethylchlorosilane+3-Aminopropylamine→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield corresponding oxides, while substitution reactions may result in the formation of various substituted silanes.
科学研究应用
Chemistry
In chemistry, (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.
Biology
In biological research, this compound is used for surface modification of biomaterials. It can be used to functionalize surfaces with amino groups, which can then be used for further bioconjugation reactions.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to modify surfaces makes it a valuable tool for creating targeted drug delivery vehicles.
Industry
In industrial applications, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its unique chemical properties make it suitable for enhancing the performance of these materials.
作用机制
The mechanism of action of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride involves its ability to form covalent bonds with various substrates. The amino group can react with electrophiles, while the silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials.
相似化合物的比较
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains ethoxy groups instead of cyclopropyl groups.
(3-Aminopropyl)trimethoxysilane: Contains methoxy groups instead of cyclopropyl groups.
(3-Aminopropyl)diethoxymethylsilane: Contains diethoxy groups and a methyl group instead of cyclopropyl groups.
Uniqueness
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. The cyclopropyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other silane derivatives may not be as effective.
属性
分子式 |
C8H20ClNSi |
|---|---|
分子量 |
193.79 g/mol |
IUPAC 名称 |
3-[cyclopropyl(dimethyl)silyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19NSi.ClH/c1-10(2,7-3-6-9)8-4-5-8;/h8H,3-7,9H2,1-2H3;1H |
InChI 键 |
RIXAAZPOVLXIIO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCN)C1CC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


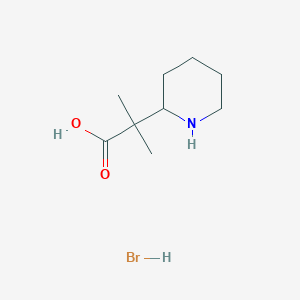

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
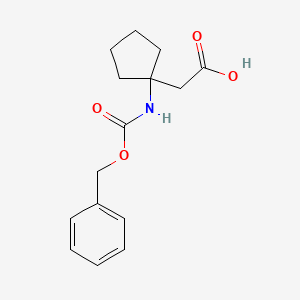
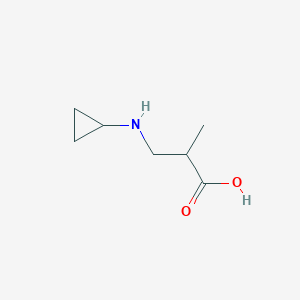
![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)

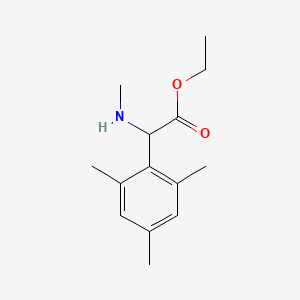

![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
